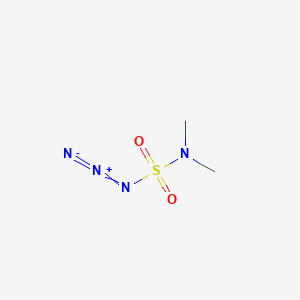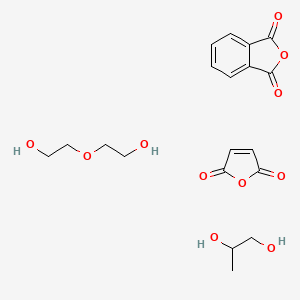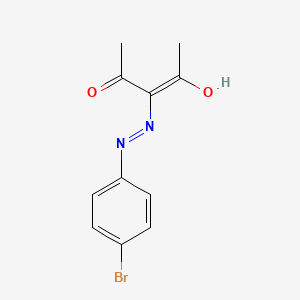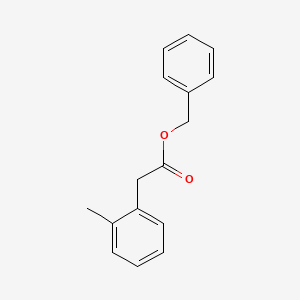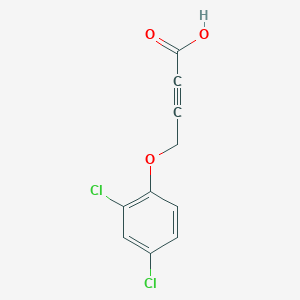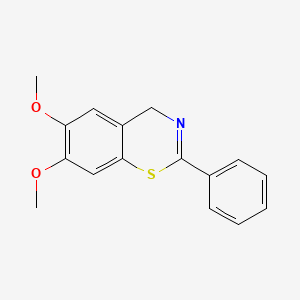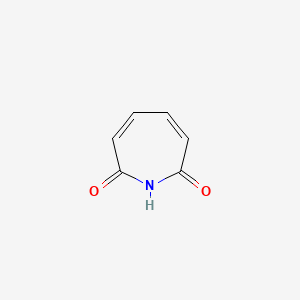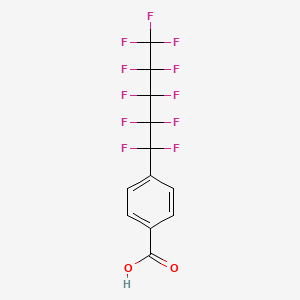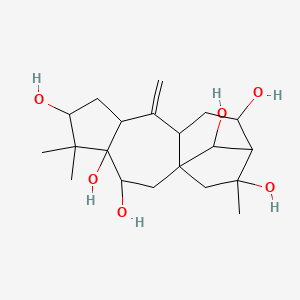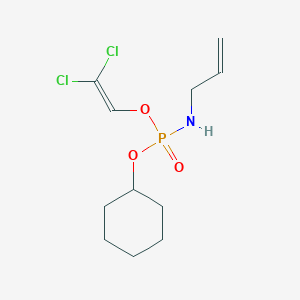
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester is a chemical compound with the molecular formula C11-H18-Cl2-N-O3-P and a molecular weight of 314.17 . This compound is known for its unique structure, which includes a phosphoramidic acid moiety and a cyclohexyl-2,2-dichloroethenyl ester group.
Méthodes De Préparation
The synthesis of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves several steps. The synthetic routes typically include the reaction of phosphoramidic acid derivatives with cyclohexyl-2,2-dichloroethenyl esters under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propenylphosphoramidic acid cyclohexyl-2,2-dichloroethenyl ester include other phosphoramidic acid derivatives and cyclohexyl esters These compounds share structural similarities but may differ in their chemical reactivity and applications
Propriétés
Numéro CAS |
25646-24-6 |
|---|---|
Formule moléculaire |
C11H18Cl2NO3P |
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
N-[cyclohexyloxy(2,2-dichloroethenoxy)phosphoryl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H18Cl2NO3P/c1-2-8-14-18(15,16-9-11(12)13)17-10-6-4-3-5-7-10/h2,9-10H,1,3-8H2,(H,14,15) |
Clé InChI |
CGWWNNSVTHJLHD-UHFFFAOYSA-N |
SMILES canonique |
C=CCNP(=O)(OC=C(Cl)Cl)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



